molecular formula C10H15N B3277961 Methyl(2-phenylpropan-2-yl)amine CAS No. 66896-49-9

Methyl(2-phenylpropan-2-yl)amine

Cat. No.: B3277961
CAS No.: 66896-49-9
M. Wt: 149.23 g/mol
InChI Key: KLNAMUMXXCWVAL-UHFFFAOYSA-N
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Description

Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-2-phenylpropan-2-amine, is an organic compound belonging to the class of phenylethylamines. This compound is structurally related to amphetamines and is known for its stimulant properties. It has been detected in various dietary and sports supplements .

Biochemical Analysis

Biochemical Properties

Methyl(2-phenylpropan-2-yl)amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to produce mass spectra almost identical to those produced by methamphetamine and amphetamine when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This similarity suggests that this compound may interact with similar biomolecules, potentially influencing the same biochemical pathways. The compound’s interactions with enzymes such as monoamine oxidase (MAO) could lead to its metabolism and subsequent effects on neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenylethylamines, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained alterations in cellular processes and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yields and purity of the final product. The reaction conditions usually include elevated temperatures and pressures to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-phenylpropan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(2-phenylpropan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder and narcolepsy.

    Industry: It is utilized in the production of certain polymers and resins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2-phenylpropan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylethylamines. Its ability to selectively increase neurotransmitter levels makes it a compound of interest for various therapeutic applications .

Properties

IUPAC Name

N-methyl-2-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAMUMXXCWVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenylpropan-2-amine (1 eq.) in benzene (0.25 M) was added formaldehyde (37% w/w aqueous solution, 2 eq.). The vessel attached a Dean-Stark apparatus and heated at 80° C. for 36 h. The reaction mixture was cooled to RT, dried with Na2SO4 and filtered. Concentration of the filtrate in vacuo afforded the crude imine. This was then taken up in methanol (1.4 M) and added sodium borohydride (10 eq.). The resulting mixture was stirred at RT for 2 h and then quenched with 1 N aq. HCl. The volatiles were removed in vacuo and the pH of the resulting residue was carefully brought up to ˜12 with 1 N aq. NaOH. The mixture was then extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of column chromatography (SiO2, 2:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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